molecular formula C12H13ClN2O3 B11018040 N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B11018040
M. Wt: 268.69 g/mol
InChI Key: RVTHZUSRWKFXKQ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-(4-chlorophenyl)-2-morpholino-2-oxoacetic acid, while reduction could produce N-(4-chlorophenyl)-2-morpholino-2-oxoethanamine.

Scientific Research Applications

Chemistry: In chemistry, N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, derivatives of N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, contributing to the development of new products and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-2-morpholinoacetamide
  • N-(4-Chlorophenyl)-2-oxoacetamide
  • N-(4-Chlorophenyl)-2-morpholino-2-oxopropanamide

Uniqueness: N-(4-Chlorophenyl)-2-morpholino-2-oxoacetamide is unique due to the presence of both the morpholine ring and the chlorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and the exploration of new research avenues.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-2-oxoacetamide

InChI

InChI=1S/C12H13ClN2O3/c13-9-1-3-10(4-2-9)14-11(16)12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16)

InChI Key

RVTHZUSRWKFXKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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